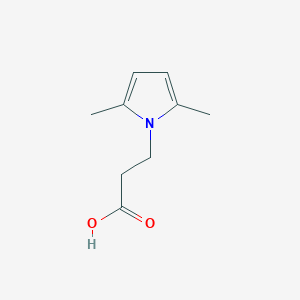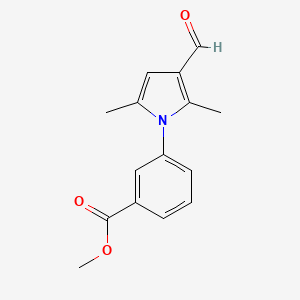
methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, fused to a benzoate moiety. The presence of a formyl group at the 3-position of the pyrrole ring and methyl groups at the 2 and 5 positions makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, 2,5-hexanedione is reacted with an appropriate amine to form the pyrrole ring.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide to form the formylated pyrrole.
Esterification: The final step involves the esterification of the formylated pyrrole with methyl 3-hydroxybenzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Reduction: 3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Lacks the formyl group, which may result in different reactivity and biological activity.
Methyl 3-(3-formyl-1H-pyrrol-1-yl)benzoate: Lacks the methyl groups at the 2 and 5 positions, which can affect its steric and electronic properties.
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Contains a nitrile group instead of a benzoate ester, leading to different chemical and biological properties.
Uniqueness
Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the combination of its formyl group, methyl groups, and benzoate ester, which confer distinct chemical reactivity and potential biological activities. The presence of the formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-13(9-17)11(2)16(10)14-6-4-5-12(8-14)15(18)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZOIKSORDZTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358258 |
Source


|
| Record name | Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428473-45-4 |
Source


|
| Record name | Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)



![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)
![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)
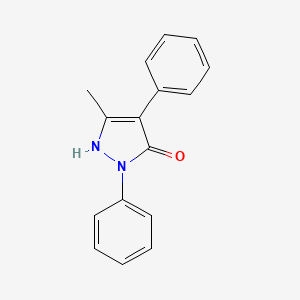
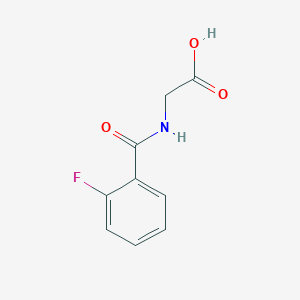
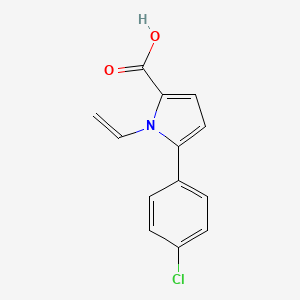

![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)
